tert-Butyl 4-((2-amino-4-bromophenyl)amino)piperidine-1-carboxylate

Medicinal Chemistry Lead Optimization Property-Based Design

tert-Butyl 4-((2-amino-4-bromophenyl)amino)piperidine-1-carboxylate (CAS 1383968-85-1) is a synthetic intermediate belonging to the class of N-Boc-protected 4-aminopiperidines. Its structure pairs a Boc-protected secondary amine with a 2-amino-4-bromophenyl group, a motif found in several kinase inhibitor and chemical probe scaffolds.

Molecular Formula C16H24BrN3O2
Molecular Weight 370.28
CAS No. 1383968-85-1
Cat. No. B3059874
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl 4-((2-amino-4-bromophenyl)amino)piperidine-1-carboxylate
CAS1383968-85-1
Molecular FormulaC16H24BrN3O2
Molecular Weight370.28
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCC(CC1)NC2=C(C=C(C=C2)Br)N
InChIInChI=1S/C16H24BrN3O2/c1-16(2,3)22-15(21)20-8-6-12(7-9-20)19-14-5-4-11(17)10-13(14)18/h4-5,10,12,19H,6-9,18H2,1-3H3
InChIKeyOUDALQGCUNYHEH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Sourcing tert-Butyl 4-((2-amino-4-bromophenyl)amino)piperidine-1-carboxylate – A Baseline Profile for Procurement Decisions


tert-Butyl 4-((2-amino-4-bromophenyl)amino)piperidine-1-carboxylate (CAS 1383968-85-1) is a synthetic intermediate belonging to the class of N-Boc-protected 4-aminopiperidines. Its structure pairs a Boc-protected secondary amine with a 2-amino-4-bromophenyl group, a motif found in several kinase inhibitor and chemical probe scaffolds. The compound, with a molecular weight of 370.28 g/mol and a computed XLogP3-AA of 3.4, serves as a versatile building block in medicinal chemistry, enabling further functionalization through its free aromatic amine, the bromine handle for cross-coupling, and the selectively removable Boc group [1].

The Risk of Direct Substitution: Why Analogs Cannot Replace tert-Butyl 4-((2-amino-4-bromophenyl)amino)piperidine-1-carboxylate in a Synthesis


The compound's three reactive centers (Boc-protected amine, free aromatic amine, and aryl bromide) create a strict chemoselectivity hierarchy. Replacing it with a common analog like tert-butyl 4-(aminopiperidine-1-carboxylate) severs the synthetic route entirely if the phenylamine is required for downstream chemistry. Conversely, substituting with a chlorinated or fluorinated analog (CAS 1429415-80-4 or 1004304-10-2) alters the reactivity of the aryl halide. The C-Br bond (bond dissociation energy ~ 84 kcal/mol) is significantly more reactive in palladium-catalyzed cross-couplings than the C-Cl bond (~ 96 kcal/mol), while offering greater stability and fewer undesired side-reactions than the C-I bond [1]. A direct substitution can lead to failed Suzuki-Miyaura couplings or necessitate a complete re-optimization of critical synthetic steps.

Quantitative Differentiation Guide: tert-Butyl 4-((2-amino-4-bromophenyl)amino)piperidine-1-carboxylate vs. Closest Analogs


Comparative Physicochemical Profile: Brominated Compound vs. Its 4-Chloro Analog

The brominated target compound (XLogP3-AA = 3.4) offers a distinct lipophilicity vector compared to its 4-chloro analog. This difference in computed partition coefficient directly influences predicted membrane permeability and metabolic stability, a critical parameter in early-stage drug discovery where the 'halogen congener' series is evaluated [1]. Direct experimental head-to-head comparison data for these specific congeners is absent from the public domain.

Medicinal Chemistry Lead Optimization Property-Based Design

Purity Benchmarking Against Market-Offered Analogs

A key parameter for procurement is the commercial purity available for this niche intermediate. The target compound is available at a minimum purity of 95.0%, as certified by major suppliers like Fluorochem . While its 4-chloro analog is listed at 98% purity by some vendors, direct batch-to-batch consistency data is not publicly disclosed, making a certified 95% purity the verifiable procurement benchmark. High-strength, head-to-head purity comparison data is limited.

Synthetic Chemistry Procurement Quality Control

Declaration on High-Strength Comparative Evidence

A comprehensive search of primary research literature, patents, and authoritative databases found no head-to-head studies directly comparing the reactivity, biological activity, or in vitro/in vivo profiles of tert-butyl 4-((2-amino-4-bromophenyl)amino)piperidine-1-carboxylate against its 4-chloro, 4-fluoro, or 4-iodo analogs. Class-level inference from analogous piperidine systems suggests differences in cross-coupling reactivity, but these claims are not supported by compound-specific quantitative data. Therefore, core differential evidence is limited to computed physico-chemical properties and vendor-certified purity. Scientific selection must currently rely on these baseline parameters and project-specific synthetic requirements until further experimental studies are published.

Evidence Gap Research Limitation Data Transparency

Defined Application Scenarios for tert-Butyl 4-((2-amino-4-bromophenyl)amino)piperidine-1-carboxylate in Discovery and Development


Scaffold for Synthesizing p38 MAP Kinase Inhibitor Analogs

The 2-amino-4-bromophenyl motif is a key substructure in known p38 MAP kinase inhibitors like EO 1428. This building block is ideally suited for generating focused libraries of novel aminobenzophenone-class inhibitors through sequential functionalization. The Boc group can be removed to expose a secondary amine for amide coupling, while the aryl bromide allows for late-stage diversification via Suzuki coupling to explore different aromatic groups .

Key Intermediate in the Synthesis of CNS-Penetrant SOS1 Inhibitors

The distinct lipophilic profile (computed XLogP3-AA = 3.4) of this building block makes it a candidate for optimizing the blood-brain barrier permeability of SOS1 inhibitors. The piperidine core is a privileged scaffold in this target class, and the bromine atom provides a synthetic handle for convergent synthesis. This compound supports the development of clinical candidates aimed at KRAS-driven cancers within the central nervous system.

Standardized Building Block for Parallel Medicinal Chemistry

With a commercially available baseline purity of 95.0% , this compound serves as a reliable starting material for high-throughput parallel synthesis. Its single reactive aryl bromide site, combined with a protected amine, allows for systematic exploration of chemical space in library production, where batch-to-batch consistency is essential for SAR correlation.

Quote Request

Request a Quote for tert-Butyl 4-((2-amino-4-bromophenyl)amino)piperidine-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.